molecular formula C28H26FN5O3 B11288747 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11288747
M. Wt: 499.5 g/mol
InChI Key: KKXBHLRWYOMSGH-UHFFFAOYSA-N
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Description

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. The process typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorobenzyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its triazolopyrimidine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C28H26FN5O3

Molecular Weight

499.5 g/mol

IUPAC Name

7-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H26FN5O3/c1-17-6-4-5-7-22(17)33-27(35)25-18(2)32-28-30-16-31-34(28)26(25)20-10-13-23(24(14-20)36-3)37-15-19-8-11-21(29)12-9-19/h4-14,16,26H,15H2,1-3H3,(H,33,35)(H,30,31,32)

InChI Key

KKXBHLRWYOMSGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC5=CC=C(C=C5)F)OC)C

Origin of Product

United States

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